Benz(a)acridine, 12-(bromomethyl)-
Description
Benz(a)acridine, 12-(bromomethyl)- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a bromomethyl (-CH₂Br) substituent at the 12-position of the benz[a]acridine scaffold. The bromomethyl group at position 12 may influence reactivity, metabolic activation, and toxicity, drawing parallels to other substituted benzacridines discussed below.
Properties
CAS No. |
34331-96-9 |
|---|---|
Molecular Formula |
C18H12BrN |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
12-(bromomethyl)benzo[a]acridine |
InChI |
InChI=1S/C18H12BrN/c19-11-15-14-7-3-4-8-16(14)20-17-10-9-12-5-1-2-6-13(12)18(15)17/h1-10H,11H2 |
InChI Key |
OKTYDCKNSZMHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)acridine, 12-(bromomethyl)- typically involves the bromination of benz(a)acridine. One common method is the reaction of benz(a)acridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for Benz(a)acridine, 12-(bromomethyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benz(a)acridine, 12-(bromomethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Benz(a)acridine, 12-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of Benz(a)acridine, 12-(bromomethyl)- primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential mutagenic and cytotoxic effects. The bromomethyl group can also participate in alkylation reactions with nucleophilic sites on DNA, further contributing to its biological activity .
Comparison with Similar Compounds
Structural and Chemical Properties Comparison
Substituent position and functional groups critically determine the physicochemical behavior of benzacridine derivatives. Key comparisons include:
<sup>a</sup>logP values estimated via Crippen method for parent compounds .
Carcinogenic Activity and Metabolic Activation
Substituents significantly modulate carcinogenicity through metabolic activation to DNA-reactive intermediates:
Tumor-Initiating Activity in Mouse Skin ()
- Benz[c]acridine (B[c]ACR) : Weak activity (37% tumor incidence at 2.5 μmol) .
- trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR : 6-fold more potent than B[c]ACR due to bay-region diol-epoxide formation .
- 12-Methylbenz[a]acridine: Inactive in subcutaneous carcinogenicity assays; oxidized metabolites (e.g., 5,6-dihydrodiol) show weak activity .
IARC Evaluations
Mechanistic Note: Bay-region diol-epoxides (e.g., in B[c]ACR derivatives) are critical for DNA adduct formation, while non-bay-region epoxides (e.g., 8,9-diol-10,11-epoxide) are inactive . The bromomethyl group in 12-(bromomethyl)-B[a]ACR may act as a leaving group, forming electrophilic intermediates that bind DNA, akin to 7-methylbenz[c]acridine’s metabolic activation .
Molecular Interactions and Therapeutic Potential
Antiplasmid and Topoisomerase Inhibition
- Benz[c]acridine Derivatives : K- and L-region molecular orbitals influence antiplasmid activity; charged iminium groups enhance topoisomerase poisoning .
- Noncharged Analogs: Synthetic benz[a]acridines without iminium groups retain topoisomerase inhibition, suggesting steric/electronic substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
